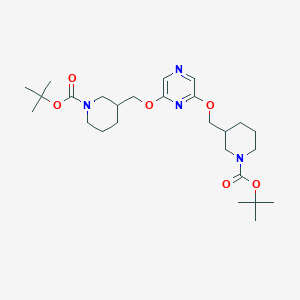
Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a complex organic compound with the molecular formula C26H42N4O6 and a molecular weight of 506.63 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps, starting with the preparation of the pyrazine-2,6-diylbis(oxy) intermediate. This intermediate is then reacted with methylene and piperidine-1-carboxylate under controlled conditions to form the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butylcarbazole: A compound with similar tert-butyl groups but different core structure.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]: Another compound with tert-butyl groups and different functional groups.
Uniqueness
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique due to its specific combination of pyrazine, methylene, and piperidine-1-carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
Propiedades
Fórmula molecular |
C26H42N4O6 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-9-19(15-29)17-33-21-13-27-14-22(28-21)34-18-20-10-8-12-30(16-20)24(32)36-26(4,5)6/h13-14,19-20H,7-12,15-18H2,1-6H3 |
Clave InChI |
VFXKWWJEKPTHPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CN=CC(=N2)OCC3CCCN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
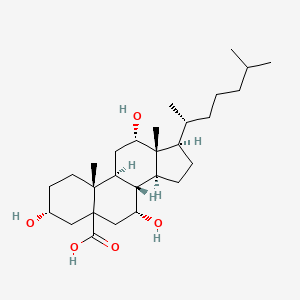

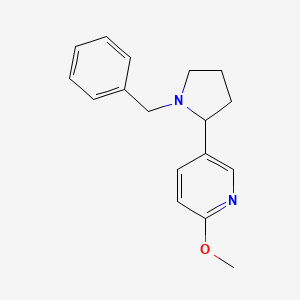
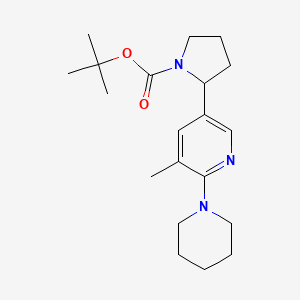
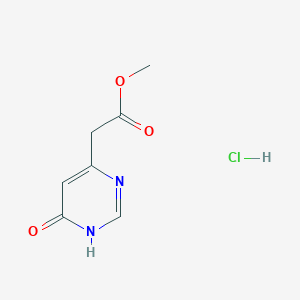

palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)



